2-METHOXY-3-{3-[(4-METHYLBENZYL)SULFANYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL}PHENYL METHYL ETHER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-3-{3-[(4-METHYLBENZYL)SULFANYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL}PHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazino-benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazino ring fused with a benzoxazepine ring, along with dimethoxyphenyl and methylbenzylsulfanyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-3-{3-[(4-METHYLBENZYL)SULFANYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL}PHENYL METHYL ETHER typically involves multiple steps:
Formation of the Triazino Ring: The triazino ring can be synthesized by reacting appropriate hydrazine derivatives with cyanogen bromide under controlled conditions.
Benzoxazepine Ring Formation: This step involves the cyclization of an ortho-aminophenol derivative with a suitable aldehyde or ketone.
Substitution Reactions: The dimethoxyphenyl and methylbenzylsulfanyl groups are introduced through nucleophilic substitution reactions, often using corresponding halides or sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazino ring or the benzoxazepine ring, potentially leading to ring-opened products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazino or benzoxazepine derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Medicine
In medicine, this compound may be investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-METHOXY-3-{3-[(4-METHYLBENZYL)SULFANYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL}PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-3-{3-[(4-METHYLBENZYL)SULFANYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL}PHENYL METHYL ETHER: Unique due to its specific substituents and ring structure.
Other Triazino-Benzoxazepines: Compounds with different substituents on the triazino or benzoxazepine rings.
Benzoxazepines: Compounds lacking the triazino ring but with similar core structures.
Uniqueness
The uniqueness of this compound lies in its combination of the triazino and benzoxazepine rings with specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H24N4O3S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
6-(2,3-dimethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C26H24N4O3S/c1-16-11-13-17(14-12-16)15-34-26-28-25-22(29-30-26)18-7-4-5-9-20(18)27-24(33-25)19-8-6-10-21(31-2)23(19)32-3/h4-14,24,27H,15H2,1-3H3 |
InChI Key |
FFWNJGSWSQWPFD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=C(C(=CC=C5)OC)OC)N=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=C(C(=CC=C5)OC)OC)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.